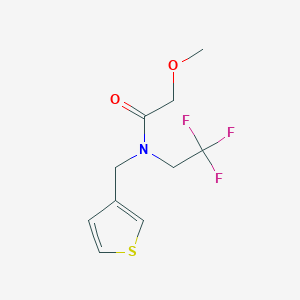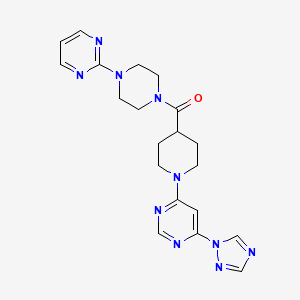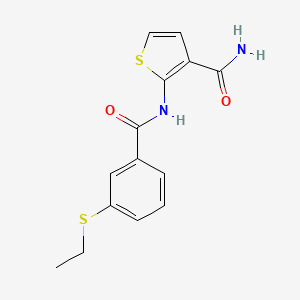
2-(3,4-Dichloro-phenyl)-ethanesulfonyl chloride
Übersicht
Beschreibung
2-(3,4-Dichloro-phenyl)-ethanesulfonyl chloride is a chemical compound characterized by a dichlorophenyl group attached to an ethanesulfonyl chloride moiety. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 3,4-dichlorophenyl ethyl alcohol as the starting material.
Reaction Steps: The alcohol undergoes sulfonylation using chlorosulfonic acid to introduce the sulfonyl chloride group.
Conditions: The reaction is usually carried out under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods:
Batch Process: In industrial settings, the compound is often produced in batch reactors where precise control over reaction conditions is maintained.
Purification: The crude product is purified through recrystallization or distillation to achieve high purity levels.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form sulfonyl chlorides.
Reduction: Reduction reactions can convert the sulfonyl chloride group to sulfonic acids.
Substitution: Substitution reactions can replace the chlorine atoms on the phenyl ring with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a base.
Major Products Formed:
Oxidation: Formation of sulfonyl chlorides.
Reduction: Formation of sulfonic acids.
Substitution: Formation of various substituted phenyl compounds.
Wissenschaftliche Forschungsanwendungen
2-(3,4-Dichloro-phenyl)-ethanesulfonyl chloride is used in:
Chemistry: As a reagent in organic synthesis for the preparation of other chemical compounds.
Biology: In biochemical studies to understand enzyme mechanisms.
Medicine: As a precursor in the synthesis of pharmaceuticals.
Industry: In the production of agrochemicals and dyes.
Wirkmechanismus
The compound exerts its effects through:
Molecular Targets: Interaction with specific enzymes or receptors.
Pathways Involved: Involvement in metabolic pathways or signaling cascades.
Vergleich Mit ähnlichen Verbindungen
2-(3,4-Dichlorophenyl)ethanamine: A structural isomer with an amine group instead of a sulfonyl chloride.
2,3-Dichlorophenylpiperazine: Another positional isomer with different biological activity.
Uniqueness: 2-(3,4-Dichloro-phenyl)-ethanesulfonyl chloride is unique due to its specific reactivity and applications in various fields, distinguishing it from its isomers and similar compounds.
Eigenschaften
IUPAC Name |
2-(3,4-dichlorophenyl)ethanesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl3O2S/c9-7-2-1-6(5-8(7)10)3-4-14(11,12)13/h1-2,5H,3-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEJVDLVXIOIKQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCS(=O)(=O)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Ethyl 1-(2-(benzo[d][1,3]dioxole-5-carboxamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carbonyl)piperidine-4-carboxylate](/img/structure/B2977420.png)

![N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-2,2-dimethylpropanamide](/img/structure/B2977424.png)

![N-[2,2-bis(furan-2-yl)ethyl]-2-(4-ethoxyphenyl)acetamide](/img/structure/B2977426.png)
![5-Oxo-1-[4-(pyrrolidin-1-ylsulfonyl)phenyl]pyrrolidine-3-carboxylic acid](/img/structure/B2977428.png)
![[Ethyl({[(thiophen-2-yl)methyl]carbamoyl}methyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2977429.png)
![N-[3-(2,5-Dimethylfuran-3-YL)-3-hydroxypropyl]-2-(2-fluorophenoxy)acetamide](/img/structure/B2977430.png)
